Methyl cyanoacetate

Overview

Description

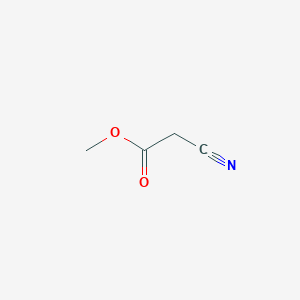

Methyl cyanoacetate (CAS 105-34-0, C₄H₅NO₂) is an organic ester derived from cyanoacetic acid, characterized by the structure CH₃OCOCH₂CN. It is widely utilized in organic synthesis as a versatile building block for constructing heterocycles, pharmaceuticals, and functional materials . Key reactions involving this compound include:

- Gewald reactions for synthesizing 2-aminothiophenes .

- Multicomponent reactions to form spirooxindoles, coumarins, and polycyclic systems .

- Knoevenagel condensations with aldehydes to generate α,β-unsaturated nitriles .

Its reactivity stems from the electron-withdrawing cyano and ester groups, which activate the α-hydrogen for nucleophilic attacks while influencing cyclization pathways .

Preparation Methods

Esterification of Cyanoacetic Acid with Methanol

The most widely employed method for methyl cyanoacetate synthesis involves the esterification of cyanoacetic acid with methanol in the presence of acid catalysts. This reaction follows the general equilibrium:

2\text{COOH} + \text{CH}3\text{OH} \leftrightarrow \text{NCCH}2\text{COOCH}3 + \text{H}_2\text{O}

Catalytic Systems and Reaction Conditions

Sulfonic acids (e.g., p-toluenesulfonic acid) and heteropolyacids (e.g., silicotungstic acid) are preferred catalysts due to their strong acidity and thermal stability . A mixed catalyst system of silicotungstic acid and p-toluenesulfonic acid (1:1 ratio) has demonstrated superior activity, achieving esterification rates exceeding 85% under optimized conditions .

Table 1: Orthogonal Experimental Design for Esterification Optimization

| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |

|---|---|---|---|---|

| Molar Ratio (Acid:MeOH) | 1:2.5 | 1:3.0 | 1:3.5 | 1:3.5 |

| Reaction Time (h) | 3.0 | 3.5 | 4.0 | 3.5 |

| Temperature (°C) | 80 | 85 | 90 | 80 |

| Catalyst Loading (%) | 0.5 | 1.0 | 1.5 | 1.5 |

The orthogonal experiments revealed catalyst loading as the most influential factor (R = 0.11), followed by molar ratio (R = 0.08) . Optimal conditions yielded this compound with 91.5% purity after redistillation .

Solvent and Byproduct Management

Azeotropic distillation with cyclohexane facilitates water removal, shifting the equilibrium toward ester formation . Residual cyanoacetic acid (<1 mol%) and trimethyl phosphate (0.4 mol%) are common byproducts, necessitating vacuum distillation for purification .

Depolymerization of Poly(methyl Cyanoacrylate)

While primarily a route to methyl cyanoacrylate, the depolymerization of poly(methyl cyanoacrylate) offers insights into this compound stabilization. The process involves:

-

Polymer Synthesis : Condensation of this compound with formaldehyde using basic catalysts (e.g., piperidinium acetate) at 60–90°C .

-

Depolymerization : Thermal cleavage of the polymer at 120°C under vacuum (1–4 mm Hg) with dual inhibitors:

The redistilled monomer contains 97–98 mol% methyl cyanoacrylate, with residual this compound (~1 mol%) as a byproduct .

Alkylation and Aminolysis Pathways

This compound serves as a substrate for dialkylation reactions, enabling access to α,α-disubstituted β-amino amides. A DBU-mediated dialkylation in dichloromethane achieves near-quantitative yields (>95%) within 10 minutes at room temperature . Subsequent aminolysis with ethylenediamine produces 2-aminoethyl cyanoamides, though this route is less economically viable due to chromatographic purification requirements .

Industrial-Scale Production Considerations

Solvent Selection

Polyethylene glycol (PEG) diacetates (e.g., PEG 200 or 400 diacetate) are effective solvents for large-scale reactions, enhancing heat transfer and reducing side reactions . For instance, PEG 400 diacetate enabled a 50 mmol-scale dialkylation with 265.5 g redistilled yield .

Inhibitor Systems

Nonvolatile inhibitors (polyphosphoric acid, toluenesulfonic acid) combined with volatile agents (sulfur dioxide) prevent premature polymerization during distillation . Post-synthesis stabilization requires 0.1–0.5 wt% hydroquinone to ensure shelf stability .

Emerging Methodologies and Challenges

Fine Bubble Technology

Recent advancements in gas-liquid reaction engineering, such as fine bubble (FB) systems, have been explored for related esters . While aqueous ammonia FB systems faced pumping challenges due to gas absorption, pressurized reactors (0.3 MPa, 120°C) showed potential for methyl ester ammonolysis .

Chemical Reactions Analysis

Types of Reactions: Methyl cyanoacetate undergoes various types of chemical reactions, including:

Condensation Reactions: It participates in Knövenagel condensation with aromatic aldehydes to form arylidenemalononitriles and (E)-α-cyanocinnamic esters.

Reduction Reactions: The nitrile group in this compound can be reduced to form amines using reducing agents such as RANEY® Nickel catalyst and molecular hydrogen.

Substitution Reactions: It can react with amines to form N-substituted cyanoacetamides.

Common Reagents and Conditions:

Condensation Reactions: Catalysts such as calcite or fluorite are used.

Reduction Reactions: RANEY® Nickel catalyst and molecular hydrogen are common reagents.

Substitution Reactions: Various substituted aryl or heteryl amines are used.

Major Products Formed:

Arylidenemalononitriles and (E)-α-cyanocinnamic esters: from condensation reactions.

Amines: from reduction reactions.

N-substituted cyanoacetamides: from substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Methyl cyanoacetate is extensively used in pharmaceutical research for synthesizing various drug candidates. Its applications include:

- Synthesis of Heterocycles : MCA is pivotal in producing heterocyclic compounds, which are integral to many pharmaceuticals. For instance, it can undergo reactions such as the Knoevenagel condensation with aldehydes to yield compounds with potential therapeutic effects .

- Drug Development : The compound is utilized as an intermediate in developing drugs targeting neurological disorders and cardiovascular diseases. Its derivatives have shown promise as antimicrobial and anticancer agents .

Case Study: Synthesis of Anticancer Agents

In a study published in Medicinal Chemistry, researchers synthesized novel cyanoacetamide derivatives from this compound, demonstrating significant cytotoxicity against cancer cell lines. The mechanism involved the formation of reactive intermediates that disrupted cellular processes, highlighting MCA's potential in drug development .

Agrochemical Applications

This compound plays a crucial role in the agrochemical industry, particularly in synthesizing pesticides and herbicides. Its derivatives are employed to enhance crop protection and yield.

- Insecticides and Herbicides : MCA is utilized to produce various agrochemical agents that effectively control pests and weeds, contributing to increased agricultural productivity .

Data Table: Agrochemical Derivatives from this compound

| Compound Name | Type | Application |

|---|---|---|

| Cyanoacetic acid | Herbicide | Weed control |

| 1-Cyano-2-methylbutane | Insecticide | Pest management |

| Malononitrile | Intermediate | Synthesis of various agrochemicals |

Industrial Applications

In industrial settings, this compound serves multiple roles:

- UV Absorbers and Stabilizers : It is used as a UV absorber in plastics and coatings, enhancing durability against sunlight exposure .

- Chemical Synthesis : MCA acts as an intermediate for producing specialty chemicals used across various industries, including flavors and fragrances.

Market Trends and Future Directions

The market for this compound is projected to grow significantly due to its extensive applications across pharmaceuticals, agrochemicals, and specialty chemicals. According to recent market research:

Mechanism of Action

The mechanism of action of methyl cyanoacetate involves its participation in various chemical reactions due to the presence of reactive functional groups such as the nitrile and ester groups. These functional groups enable the compound to undergo condensation, reduction, and substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Ethyl Cyanoacetate

Structure: C₅H₇NO₂ (ethyl ester analog). Reactivity Comparison:

- Ethyl cyanoacetate exhibits similar reactivity to methyl cyanoacetate in Gewald and multicomponent reactions but may alter yields due to steric or electronic effects of the ethyl group. For example: In the synthesis of push-pull chromophores, methyl and ethyl cyanoacetate achieved comparable yields (≥90% vs. ≥91%) under identical conditions . In spirooxindole synthesis, both esters produced polycyclic compounds, but structural differences in products were observed via X-ray diffraction . Applications: Ethyl cyanoacetate is preferred in reactions requiring slower hydrolysis rates due to its larger ester group .

Malononitrile

Structure : C₃H₂N₂ (dinitrile).

Reactivity Comparison :

- Malononitrile has higher α-hydrogen acidity (pKa ~11) compared to this compound (pKa ~13), making it more reactive in Knoevenagel condensations. For instance: Replacing malononitrile with this compound in a three-component reaction reduced yields from 75% to 25% due to lower acidity . In spirooxindole synthesis, malononitrile formed zwitterionic compounds, while this compound generated neutral polycyclic products . Applications: Malononitrile is favored in reactions requiring rapid enolate formation, such as the synthesis of fluorescent dyes .

Cyanoacetamide

Structure : C₃H₄N₂O (amide derivative).

Reactivity Comparison :

- The amide group in cyanoacetamide enables hydrogen bonding and distinct cyclization pathways. For example: In naphthyridinone synthesis, this compound formed intermediates with ester groups that cyclized under acidic conditions, whereas cyanoacetamide derivatives underwent decarboxylation . Applications: Cyanoacetamide is used in medicinal chemistry for synthesizing bioisosteres with enhanced solubility .

β-Ketoesters (e.g., Methyl Acetoacetate)

Structure : RCOCOR' (electron-deficient carbonyl).

Reactivity Comparison :

- β-Ketoesters follow Path A in heterocycle synthesis (e.g., pyridones), while this compound follows Path B (e.g., pyridines) due to differences in electron-withdrawing effects . Applications: β-Ketoesters are ideal for synthesizing six-membered heterocycles, whereas this compound is better suited for fused ring systems .

Data Table: Key Comparisons

Research Findings and Mechanistic Insights

- Acidity and Reactivity: this compound’s lower α-hydrogen acidity compared to malononitrile limits its use in reactions requiring strong nucleophiles but enhances selectivity in multicomponent reactions .

- Steric Effects: The methyl group in this compound reduces steric hindrance compared to ethyl derivatives, favoring compact polycyclic products .

- Cyclization Pathways: The ester group enables unique cyclizations, such as pyrano[4,3-b]pyridine-2,7-dione formation under acidic conditions .

Biological Activity

Methyl cyanoacetate (MCA) is an important organic compound in the field of synthetic chemistry and has garnered attention for its potential biological activities. This article explores the biological activity of MCA, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound is an ester derived from cyanoacetic acid and methanol. Its chemical formula is CHNO, and it features a cyano group (-C≡N) attached to a carbon atom adjacent to a carboxylate group. The structure contributes to its reactivity and biological interactions.

Biological Activity Overview

MCA exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that MCA possesses antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Its effectiveness as an antimicrobial agent makes it a candidate for further development in pharmaceuticals .

- Mutagenicity : MCA has been identified as a direct-acting mutagen in specific bacterial strains, particularly in Salmonella typhimurium (strain TA 100). This mutagenic property raises concerns regarding its safety and potential implications for human health .

- Antiproliferative Effects : Preliminary studies suggest that MCA may exhibit antiproliferative effects on certain cancer cell lines. This activity is of interest for developing new cancer therapies that leverage the compound's ability to inhibit cell growth .

The mechanisms through which MCA exerts its biological effects are not fully understood but may involve:

- Interaction with Cellular Components : The cyano group in MCA can participate in nucleophilic reactions, potentially leading to modifications of cellular macromolecules such as DNA and proteins. This interaction may contribute to its mutagenic properties .

- Inhibition of Enzymatic Activity : MCA may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and proliferation rates.

Case Studies and Experimental Data

- Antimicrobial Studies :

- Mutagenicity Testing :

- Cytotoxicity Assessment :

Data Summary Table

Q & A

Basic Research Questions

Q. What catalytic methods are effective for Knoevenagel condensation involving methyl cyanoacetate under solvent-free conditions?

- This compound undergoes Knoevenagel condensation with malononitrile using calcite or fluorite as catalysts, eliminating the need for solvents. These mineral catalysts offer advantages such as recyclability, mild reaction conditions, and reduced environmental impact. The reaction typically proceeds at room temperature or with mild heating, yielding α,β-unsaturated nitriles .

Q. How can spectroscopic techniques confirm the structure of heterocyclic compounds synthesized from this compound?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are critical for confirming the formation of pyrazolo[5,1-b]thiazole derivatives or pyran-3-carboxylates. For example, IR spectra verify the presence of cyano (C≡N) and ester (C=O) groups, while NMR resolves substituent positioning and reaction pathways .

Q. What are the optimal conditions for synthesizing ethyl cyanoacetate via transesterification of this compound?

- Transesterification with ethanol using silicotungstic acid as a catalyst achieves high yields (up to 88%) under controlled conditions (e.g., 80°C, 10 hours). Key factors include catalyst loading (3–5 wt%), reaction time, and pH adjustment post-reaction to minimize side products .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- This compound exhibits higher reactivity compared to ethyl or tert-butyl analogs in Guareschi–Thorpe syntheses due to reduced steric hindrance. For instance, in aqueous-phase reactions with ammonium carbonate, this compound forms cyanoacetamide intermediates more efficiently, enabling selective pyridine or pyridone formation depending on substituent electronic effects .

Q. What mechanistic insights explain this compound’s role as a glyoxylate anion synthon in copper-catalyzed aerobic oxidations?

- This compound acts as a nucleophile in copper(I) iodide-catalyzed oxidations, enabling the construction of 1,2,5-tricarbonyl compounds. The reaction involves deprotonation to generate a stabilized enolate, which undergoes tandem oxidation and coupling with aldehydes or ketones. Aerobic oxygen serves as the terminal oxidant, with the cyano group enhancing electrophilicity at the α-carbon .

Q. What challenges arise when using this compound-derived reagents for persulfide detection in cellular systems?

- The tag-switch method, which employs this compound to cleave disulfide bonds selectively, faces limitations in cell permeability and specificity. While effective in vitro, the reagent (e.g., MSBT) cannot penetrate membranes, restricting its use to lysed cells. Additionally, selectivity validation remains incomplete, as studies have only tested glutathionylated BSA and synthetic cystine derivatives .

Q. How can chemoselectivity be controlled in reactions of this compound with β-diketones vs. β-ketoesters?

- This compound reacts with β-diketones via enamine intermediates (Path A) but with β-ketoesters via Knoevenagel adducts (Path B). The choice is governed by the electron-withdrawing nature of the carbonyl group: β-diketones favor nucleophilic attack, while β-ketoesters promote conjugate addition due to their lower electrophilicity .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound-based syntheses?

- Detailed protocols must specify catalyst type, solvent purity, and reaction scale. For example, continuous-flow systems (e.g., epoxidation of electron-deficient olefins) require precise control of residence time and reagent stoichiometry to minimize byproducts like hydrogen peroxide .

Q. What analytical workflows are recommended for resolving contradictions in reaction outcomes involving this compound?

- Cross-validate results using orthogonal techniques:

- Chromatography : HPLC or GC-MS to quantify product ratios.

- Kinetic studies : Monitor reaction progress under varied conditions (pH, temperature).

- Computational modeling : Predict substituent effects on transition states (e.g., DFT calculations) .

Properties

IUPAC Name |

methyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGDWNBGPBMQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033649 | |

| Record name | Methyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Acetic acid, 2-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | Methyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-34-0 | |

| Record name | Methyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CYANOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL CYANOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28RI36V30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.